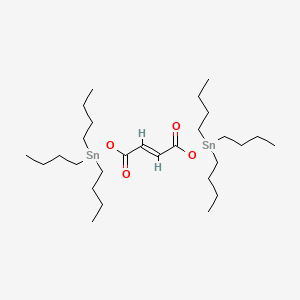

Bis(tributylstannyl)fumarate

Description

Structure

2D Structure

Properties

CAS No. |

6454-35-9 |

|---|---|

Molecular Formula |

C28H56O4Sn2 |

Molecular Weight |

694.2 g/mol |

IUPAC Name |

bis(tributylstannyl) (E)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/b2-1+;;;;;;;; |

InChI Key |

YABTYYUIWFCMDW-SRTAMGJPSA-L |

SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)/C=C/C(=O)O[Sn](CCCC)(CCCC)CCCC |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |

Other CAS No. |

6454-35-9 |

Synonyms |

is(tributylstannyl)fumarate BTBSF di(tributyltin)fumarate |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Bis Tributylstannyl Fumarate

Established Synthetic Routes to Bis(tributylstannyl)fumarate

The formation of the tin-oxygen bond is central to the synthesis of this compound. This can be achieved through several established routes, including direct reactions with fumaric acid or its derivatives.

Direct esterification represents a straightforward approach to this compound. This method typically involves the reaction of fumaric acid with a tributyltin species capable of forming an ester, such as bis(tributyltin) oxide. The reaction proceeds via a condensation mechanism, where water is eliminated as a byproduct. Organotin compounds, including dibutyltin (B87310) oxide, are themselves known catalysts for esterification reactions, which can facilitate the process. google.com

Alternatively, transesterification offers another synthetic pathway. This would involve reacting a dialkyl fumarate (B1241708), such as dimethyl fumarate or diethyl fumarate, with a tributyltin alkoxide (Bu₃SnOR). The exchange of the alkyl group of the fumarate ester with the tributylstannyl group is driven by the formation of a more stable product or the removal of the alcohol byproduct. This method is particularly useful in polymer chemistry and for synthesizing high-boiling point esters where distillation is challenging. google.com

A highly effective method for synthesizing organotin compounds involves the use of tributyltin halides as precursors. cabidigitallibrary.org Specifically, this compound has been successfully synthesized by reacting tributyltin chloride (Bu₃SnCl) with fumarate anions. In this nucleophilic substitution reaction, the fumarate dianion acts as a divergent spacer that bridges two tributylstannyl units, resulting in the formation of a polynuclear coordination compound. cabidigitallibrary.org

Another potential anion-mediated route involves the reaction of a highly reactive tributylstannyl anion, such as tributylstannyllithium (Bu₃SnLi), with a suitable fumarate derivative. For instance, reacting fumaryl (B14642384) chloride with two equivalents of tributylstannyllithium would lead to the desired product through nucleophilic acyl substitution. The high nucleophilicity of the tributylstannyl anion makes this a potent synthetic strategy. dtic.milarkat-usa.org

Direct Esterification and Transesterification Approaches

Precursor Chemistry and Derivatization Strategies

The success of any synthetic route is contingent on the reactivity and availability of its precursors. The generation of tributylstannyl species and the selection of an appropriate fumarate derivative are critical steps in the synthesis of this compound.

Tributylstannyl species can be generated through various means. Tributylstannyl anions, such as Bu₃SnLi and tributylstannylpotassium (Bu₃SnK), are powerful nucleophiles used widely in organic synthesis. dtic.milrsc.org Bu₃SnLi can be prepared via several methods, including the reaction of tributyltin chloride with metallic lithium or the cleavage of hexabutylditin (Bu₃Sn-SnBu₃) with an organolithium reagent like n-butyllithium. dtic.milrsc.org These reactions are typically conducted in anhydrous solvents like tetrahydrofuran (B95107) (THF) under an inert atmosphere. dtic.mil

The reactivity of these stannyl (B1234572) anions is notable. They readily react with a wide range of electrophiles, including alkyl halides and carbonyl compounds. dtic.milarkat-usa.org The choice of the counter-ion (e.g., Li⁺ vs. K⁺) can influence the reactivity, with potassium-based reagents often exhibiting greater ionic character and reactivity. rsc.org The primary reaction mechanism for alkylation is typically an Sₙ2 displacement. dtic.mil

Fumaric acid and its esters are key precursors in chemical synthesis. nih.gov Fumaric acid itself is an intermediate in the citric acid cycle and can be produced industrially from the isomerization of maleic acid, which is derived from maleic anhydride (B1165640). google.com For the synthesis of this compound, several fumarate precursors can be considered:

Fumaric Acid: As a dicarboxylic acid, it can react directly with organotin oxides or hydroxides. google.com

Dialkyl Fumarates: Esters like dimethyl fumarate (DMF) and diethyl fumarate are common reagents. They serve as electrophiles in reactions with stannyl anions or as substrates in transesterification reactions. rsc.orgbeilstein-journals.orgmdpi.com

Fumaryl Chloride: As a diacyl chloride, it is highly electrophilic and would react readily with nucleophilic tributylstannyl species.

The geometry of the fumarate (trans-isomer) is generally stable, ensuring that the stereochemistry is retained in the final product.

Generation and Reactivity of Tributylstannyl Species

Optimization of Reaction Conditions and Yield for Academic Synthesis

Optimizing the synthesis of this compound involves the careful control of several reaction parameters to maximize yield and purity. For academic purposes, understanding the influence of these variables is crucial.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and outcomes. For anion-mediated syntheses, aprotic polar solvents like THF are standard, as they effectively solvate the metal cation without reacting with the highly basic anion. dtic.mil

Temperature: Organometallic reactions, particularly those involving highly reactive anions, are often performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. arkat-usa.org Subsequent steps may involve warming to room temperature or heating to drive the reaction to completion.

Reagents and Stoichiometry: The purity of the organotin precursor is vital. Using precise stoichiometric ratios of the tributylstannyl reagent to the fumarate precursor is essential to avoid the formation of mono-substituted or unreacted starting materials.

Additives: In some cases, additives can enhance reactivity. For instance, the addition of activating agents or the use of mixed-reagent systems can lead to more efficient generation of stannyl anions. dtic.mil

The table below illustrates a synthesis of a related compound and provides a framework for how reaction conditions could be systematically varied to optimize the yield of this compound.

Table 1: Synthesis of this compound and Related Compounds

| Product | Tin Precursor | Fumarate Precursor | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3∞[(Bu₃Sn)₂(μ₂-fumarate)] | Bu₃SnCl | Fumarate anion | Not specified | Not specified | Not specified | cabidigitallibrary.org |

| Methyl 3,3-bis(tributylstannyl)propionate | Me₃SiSnBu₃ | Methyl propiolate | DMF | Room Temperature | High | researchgate.net |

| (Hypothetical) this compound | Bu₃SnLi | Diethyl Fumarate | THF | -78 °C to RT | Variable | N/A |

| (Hypothetical) this compound | Bis(tributyltin) oxide | Fumaric Acid | Toluene | Reflux with Dean-Stark trap | Variable | N/A |

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis of Bis(tributylstannyl)fumarate and its Derivatives

Spectroscopic methodologies are fundamental to confirming the identity and elucidating the structural features of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

The ¹H NMR spectrum of the tributyltin group typically exhibits a characteristic set of signals corresponding to the butyl chains. The terminal methyl protons usually appear as a triplet, while the methylene (B1212753) protons present as a series of multiplets. tandfonline.com In the case of Diethyl 2-(tributylstannyl)fumarate, the olefinic proton of the fumarate (B1241708) backbone is observed as a singlet at approximately 6.82 ppm, showing satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). mpg.de

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The signals for the butyl chains are expected in the aliphatic region. The carboxyl carbons of the fumarate group are typically found at the downfield end of the spectrum. For Diethyl 2-(tributylstannyl)fumarate, these are observed at 172.5 and 167.4 ppm. mpg.de

¹¹⁹Sn NMR spectroscopy is particularly diagnostic for organotin compounds, with the chemical shift being highly sensitive to the coordination number and geometry of the tin atom. sioc-journal.cnacademie-sciences.fr For tributyltin carboxylates, the tin atom is generally four-coordinate in non-coordinating solvents, which is reflected in the ¹¹⁹Sn chemical shift. researchgate.net In Diethyl 2-(tributylstannyl)fumarate, the ¹¹⁹Sn chemical shift is reported to be -37.0 ppm. mpg.de

Table 1: Representative ¹H NMR Data for Diethyl 2-(tributylstannyl)fumarate

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

|---|---|---|---|

| 6.82 | s | =CH | J(Sn-H) = 81.8 |

| 4.22 | q | -OCH₂CH₃ | 7.1 |

| 4.20 | q | -OCH₂CH₃ | 7.2 |

| 1.58 – 1.37 | m | Sn-CH₂-CH₂- | |

| 1.37 – 1.24 | m | -CH₂-CH₂-CH₃ | |

| 1.14 – 0.94 | m | Sn-CH₂- | |

| 0.88 | t | -CH₂-CH₃ | 7.3 |

Data sourced from a study on Diethyl 2-(tributylstannyl)fumarate. mpg.de

Table 2: Representative ¹³C NMR Data for Diethyl 2-(tributylstannyl)fumarate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 172.5 | C=O |

| 167.4 | C=O |

| 161.7 | Sn-C= |

| 134.8 | =CH |

| 61.19, 61.15 | -OCH₂- |

| 29.1, 27.4 | Butyl CH₂ |

| 14.43, 14.36 | Ethyl CH₃ |

| 13.8, 12.1 | Butyl CH₃, Sn-CH₂ |

Data sourced from a study on Diethyl 2-(tributylstannyl)fumarate. mpg.de

Table 3: Representative ¹¹⁹Sn NMR Data for Diethyl 2-(tributylstannyl)fumarate

| Chemical Shift (δ) ppm |

|---|

| -37.0 |

Data sourced from a study on Diethyl 2-(tributylstannyl)fumarate. mpg.de

Vibrational spectroscopy provides valuable information about the functional groups and the nature of the coordination in this compound. The IR spectra of organotin carboxylates are particularly useful for determining the coordination mode of the carboxylate group. publish.csiro.au The difference between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO group (Δν) can indicate whether the carboxylate is acting as a monodentate, bidentate chelating, or bidentate bridging ligand. For Diethyl 2-(tributylstannyl)fumarate, the IR spectrum shows strong absorptions for the C=O stretching at 1709 cm⁻¹, which is characteristic of ester carbonyl groups. mpg.de The Sn-C stretching vibrations are typically observed in the range of 600-500 cm⁻¹.

Raman spectroscopy, being complementary to IR, is particularly effective for observing the symmetric vibrations and the C=C double bond of the fumarate backbone. nih.gov While specific Raman data for this compound is scarce, the C=C stretching vibration is expected to give a strong Raman signal around 1640 cm⁻¹.

Table 4: Key IR Vibrational Frequencies for Diethyl 2-(tributylstannyl)fumarate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2956, 2921, 2872, 2853 | C-H stretching |

| 1709 | C=O stretching |

| 1463 | C-H bending |

| 1367, 1313 | CH₂ wagging |

| 1193, 1036 | C-O stretching |

Data sourced from a study on Diethyl 2-(tributylstannyl)fumarate. mpg.de

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of the compound, which can provide structural clues. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques. The fragmentation of tributyltin compounds typically involves the successive loss of butyl groups. chemistrynotmystery.comlibretexts.org A characteristic fragmentation pattern for the tributyltin cation ([Sn(C₄H₉)₃]⁺) would involve the loss of butyl radicals to give ions at m/z 235 ([Sn(C₄H₉)₂H]⁺), m/z 179 ([Sn(C₄H₉)H₂]⁺), and m/z 123 ([SnH₃]⁺). The fragmentation of the fumarate ester would likely proceed through cleavage adjacent to the carbonyl groups. whitman.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Solid-State Structural Determination: X-ray Crystallography

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. Although a crystal structure for this specific compound is not reported, the structures of related bis(tri-n-butyltin) esters of dicarboxylic acids, such as the succinate, provide a reliable model.

The coordination geometry around the tin atom in tributyltin carboxylates is a key structural feature. In the solid state, the tin atom is often five-coordinate, adopting a trigonal bipyramidal geometry. researchgate.net In the polymeric structure of bis(tri-n-butyltin) succinate, each tin atom is coordinated to the three carbon atoms of the butyl groups in the equatorial plane. The axial positions are occupied by oxygen atoms from two different bridging carboxylate groups. This results in a distorted trigonal bipyramidal environment. The Sn-O bond lengths can vary depending on whether the oxygen is from a bridging or chelating carboxylate. nih.gov For this compound, a similar five-coordinate, trigonal bipyramidal geometry around each tin center is anticipated in the solid state, with the fumarate ligand bridging two tin atoms to form a polymeric network.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diethyl 2-(tributylstannyl)fumarate |

Crystal Engineering and Supramolecular Interactions

Electron Microscopy and Surface Characterization Techniques

Electron microscopy techniques, namely Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for investigating the morphology and nanostructure of materials. For organotin compounds, which can exist as crystalline solids, amorphous powders, or be incorporated into polymeric matrices, these techniques provide invaluable information about their solid-state organization.

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface topography and morphology of solid materials. In the context of organotin compounds, SEM analysis can reveal details about crystal habit, particle size distribution, and surface texture. For instance, studies on molecularly imprinted polymers designed for the specific recognition of organotin compounds have utilized SEM to examine the morphology of the polymer particles. mdpi.com Similarly, the surface morphology of various fumarate-based polymers, which share a structural component with the title compound, has been extensively studied using SEM. nih.govnih.gov

In a hypothetical SEM analysis of a solid sample of this compound, the resulting micrographs would provide insights into its crystalline nature. The data that could be generated is presented in the interactive table below.

| Parameter | Description | Hypothetical Finding |

| Particle Shape | The geometric form of individual particles. | Could range from well-defined crystals to irregular aggregates. |

| Particle Size | The average diameter or dimensions of the particles. | Potentially in the micrometer to sub-micrometer range. |

| Surface Topography | The fine-scale features on the particle surfaces. | May exhibit smooth facets indicative of crystallinity or a rougher, more amorphous texture. |

| Aggregation | The extent to which primary particles clump together. | Could show varying degrees of agglomeration depending on synthesis and processing conditions. |

This morphological information is crucial as it can influence the material's bulk properties, such as its dissolution rate, reactivity, and performance in various applications.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of internal structure and nanoscale features. filab.fr For organotin-containing polymers, TEM has been employed to study the nanostructure of materials such as diblock copolymers. daneshyari.com This technique can reveal the phase separation and domain morphology within a polymeric material at the nanometer scale.

While no specific TEM studies on this compound have been reported, its analysis would be particularly relevant if it were used as a monomer to create polymers or as a component in nanocomposites. TEM could provide information on the dispersion of organotin moieties within a polymer matrix or the formation of any ordered nanostructures. The potential findings from a TEM analysis are outlined in the interactive data table below.

| Parameter | Description | Hypothetical Finding |

| Internal Morphology | The internal structure of the material. | Could reveal crystalline domains, amorphous regions, or phase-separated structures in a polymeric derivative. |

| Crystallinity | The degree of long-range atomic order. | Electron diffraction patterns could confirm the crystalline or amorphous nature of the sample. |

| Nanoparticle Dispersion | If incorporated into a composite, the distribution of the organotin compound. | Could show uniform dispersion or the formation of aggregates at the nanoscale. |

| Lattice Fringes | In crystalline samples, the periodic arrangement of atoms. | Could be visualized under high-resolution TEM, providing information about the crystal lattice. |

The insights gained from TEM are critical for understanding how the nanostructure of materials derived from this compound influences their macroscopic properties and performance.

Coordination Chemistry of Bis Tributylstannyl Fumarate

Ligand Properties and Coordination Modes

The coordination behavior of bis(tributylstannyl)fumarate is primarily governed by the electronic and steric characteristics of its two key components: the fumarate (B1241708) moiety and the tributylstannyl groups.

Chelation and Bridging Capabilities of the Fumarate Moiety

The fumarate dianion, derived from fumaric acid, is a dicarboxylate ligand with two potential coordination sites. This allows it to adopt several coordination modes, the most common of which are chelation to a single metal center and bridging between two or more metal centers. acs.orgresearchgate.net In the context of organotin compounds, and particularly with the sterically demanding tributylstannyl groups, the fumarate moiety predominantly acts as a bridging ligand. wikipedia.orgresearchgate.net This bridging can occur in a bis-monodentate fashion, where each carboxylate group coordinates to a different metal ion, facilitating the formation of one-, two-, or three-dimensional polymeric networks. researchgate.netnih.gov The rigid trans-geometry of the double bond in the fumarate backbone ensures a linear and predictable extension between metal centers, making it a suitable component for the design of coordination polymers with specific topologies. nih.gov While chelation is a possibility for dicarboxylates, the steric bulk of the tributylstannyl groups on the tin atoms generally disfavors the formation of a strained chelate ring with a single metal ion.

The coordination mode of the carboxylate group can often be inferred from infrared (IR) spectroscopy by analyzing the difference (Δν) between the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies. A larger Δν value is typically indicative of a monodentate coordination mode, which is a component of the bridging behavior.

Influence of Tributylstannyl Groups on Coordination

The tributylstannyl ([-Sn(n-Bu)₃]) groups exert a significant influence on the coordination chemistry of the fumarate ligand, primarily through steric hindrance. The four butyl chains attached to each tin atom create a sterically crowded environment around the carboxylate oxygen atoms. rjpbcs.comrsc.org This steric bulk has several important consequences:

Prevention of Higher Coordination Numbers: The bulky nature of the tributylstannyl groups can prevent the close approach of multiple ligands to the tin center, often favoring lower coordination numbers. libretexts.org

Direction of Supramolecular Assembly: The steric hindrance can direct the formation of specific polymeric architectures by preventing certain coordination modes and favoring others that accommodate the bulky groups. nih.govresearchgate.net For instance, it promotes the formation of linear or zigzag chains over more complex, sterically hindered three-dimensional networks.

Solubility: The presence of the nonpolar butyl groups enhances the solubility of the resulting metal complexes in organic solvents, which can be advantageous for their synthesis and characterization.

Formation of Metal Complexes and Coordination Polymers

The reaction of this compound with various metal salts can lead to the formation of either discrete, well-defined molecular complexes or extended coordination polymers, depending on the reaction conditions and the nature of the metal ion and any ancillary ligands.

Synthesis of Discrete Coordination Complexes

While the fumarate ligand has a strong tendency to bridge metal centers, the formation of discrete, or non-polymeric, coordination complexes is possible under certain conditions. researchgate.net This can be achieved by using bulky ancillary ligands that coordinate to the metal center and sterically block the extension of the polymeric network. rsc.org Another strategy involves controlling the stoichiometry of the reactants to favor the formation of smaller, thermodynamically stable cyclic or dimeric structures. dntb.gov.ua For instance, in solution, organotin(IV) complexes can exist as discrete species, as evidenced by sharp signals in ¹¹⁹Sn NMR spectroscopy. nih.gov The formation of these discrete complexes is often a result of a delicate balance between the bridging tendency of the fumarate and the steric constraints imposed by the tributylstannyl groups and other ligands.

Design and Assembly of Extended Coordination Polymeric Structures

The most common outcome of the reaction of this compound with metal ions is the formation of coordination polymers. researchgate.netnih.gov The fumarate ligand acts as a linker, bridging the metal centers to create one-, two-, or three-dimensional networks. researchgate.netnih.gov The synthesis of these materials is often achieved through hydrothermal or solvothermal methods, where the slow crystallization process allows for the formation of ordered structures. nih.gov

The dimensionality and topology of the resulting coordination polymer can be influenced by several factors:

The coordination geometry of the metal ion: Different metal ions prefer different coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which dictates how the fumarate linkers are arranged in space. libretexts.org

Reaction conditions: Temperature, solvent, and reactant concentrations can all play a crucial role in determining the final structure of the coordination polymer. acs.org

The resulting organotin-based coordination polymers can exhibit interesting properties, such as thermal stability and potential for applications in catalysis and materials science. researchgate.netijpbms.com

Metal-Ligand Interactions and Electronic Structure in Complexes

The interaction between the metal center and the this compound ligand is primarily electrostatic in nature, involving the donation of electron density from the carboxylate oxygen atoms to the metal ion. The electronic structure of the resulting complexes can be probed using various spectroscopic techniques and computational methods.

The strength of the metal-ligand bond is influenced by the nature of the metal ion and the electronic properties of the ligands. The electron-donating or withdrawing nature of substituents on any ancillary ligands can tune the electron density at the metal center, thereby affecting the strength of the interaction with the fumarate ligand.

Spectroscopic techniques provide valuable insights into the metal-ligand interactions:

Infrared (IR) Spectroscopy: As mentioned earlier, the positions of the carboxylate stretching bands can indicate the coordination mode. Shifts in these frequencies upon coordination provide information about the strength of the metal-oxygen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn NMR is particularly useful for studying organotin compounds. The chemical shift of the tin nucleus is sensitive to its coordination number and the geometry of the complex. nih.govmdpi.com An increase in coordination number generally leads to a shift to lower frequency (more shielded). nih.gov Coupling constants, such as ¹J(¹¹⁹Sn-¹³C), can provide information about the C-Sn-C bond angles. nih.gov

UV-Vis Spectroscopy: Electronic transitions in the UV-Vis region can provide information about the electronic structure of the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. researchgate.net

Below is an interactive table summarizing the expected spectroscopic data for coordination complexes of this compound based on analogous compounds.

| Spectroscopic Technique | Expected Observation | Interpretation |

| IR Spectroscopy | νas(COO⁻) ~1550-1650 cm⁻¹νs(COO⁻) ~1350-1450 cm⁻¹Δν > 200 cm⁻¹ | Indicates a monodentate or bridging coordination of the carboxylate groups. |

| ¹¹⁹Sn NMR Spectroscopy | Chemical shift (δ) between -150 and -350 ppm | The specific shift is indicative of the coordination number (typically 5 or 6 in complexes) and the geometry around the tin atom. |

| ¹H NMR Spectroscopy | Broadening or shifts in the signals of the butyl groups | Indicates coordination and changes in the electronic environment of the tributylstannyl moiety. |

| ¹³C NMR Spectroscopy | Shifts in the signals of the carboxylate and butyl carbons | Provides further evidence of coordination and structural changes. |

Spectroscopic Probes of Electronic Perturbations

Spectroscopic techniques are invaluable tools for elucidating the structural and electronic changes that occur upon the coordination of Lewis bases to the tin centers in this compound. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mössbauer spectroscopies are particularly powerful in this regard, each providing unique information about the coordination environment of the tin atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound and its coordination adducts provides crucial information about the coordination mode of the carboxylate groups. The key diagnostic bands are the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate moiety. The difference between these two frequencies, Δν = νasym(COO) - νsym(COO), is a reliable indicator of the carboxylate coordination mode.

In the free, uncoordinated fumarate ligand, this difference is typically large. For this compound itself, the structure can range from a simple ester-type linkage to a polymeric structure with bridging carboxylate groups. In a non-coordinating solvent, it may exist as a monomer with four-coordinate tin atoms. Upon formation of coordination adducts with Lewis bases, the coordination number of the tin atom increases, leading to changes in the ν(COO) frequencies.

For instance, in a five-coordinate trigonal bipyramidal adduct, the carboxylate group might chelate the tin atom, leading to a smaller Δν value compared to a monodentate coordination. In polymeric structures, the carboxylate groups can act as bridging ligands, and the Δν value can provide information about the nature of this bridging. sioc-journal.cnsysrevpharm.orgnbu.ac.inbsmiab.org The presence of new bands in the low-frequency region, corresponding to Sn-O and Sn-Ligand stretching vibrations, further confirms the formation of coordination adducts. asianpubs.orgijcce.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, is a powerful technique for characterizing the structure of this compound and its adducts in solution.

¹¹⁹Sn NMR: The chemical shift (δ¹¹⁹Sn) is highly sensitive to the coordination number and geometry of the tin atom. researchgate.net For a four-coordinate tetrahedral tin center in the uncomplexed this compound in a non-coordinating solvent, the δ¹¹⁹Sn value is expected to be in a lower field region. sysrevpharm.org Upon coordination with a Lewis base to form a five- or six-coordinate adduct, a significant upfield shift in the δ¹¹⁹Sn resonance is typically observed. researchgate.netacs.org This upfield shift is a definitive indicator of an increase in the coordination number at the tin center. The magnitude of the shift can sometimes distinguish between five- and six-coordination.

¹³C NMR: The chemical shifts of the carboxylate carbon (¹³COO) and the carbons of the butyl groups, particularly the α-carbon, are also affected by coordination. Changes in the electronic environment around the tin atom upon adduct formation lead to shifts in these resonances. The coupling constants, specifically the one-bond tin-carbon coupling constant (¹J(¹¹⁹Sn, ¹³C)), provide valuable information about the s-character of the Sn-C bond and, by extension, the geometry around the tin atom. nih.gov An increase in the coordination number generally leads to a decrease in the magnitude of ¹J(¹¹⁹Sn, ¹³C).

¹H NMR: While less direct, changes in the chemical shifts of the protons on the fumarate backbone and the butyl groups can also indicate the formation of coordination adducts. The coupling between tin isotopes and the protons of the butyl groups can sometimes be observed and provide additional structural information. nih.gov

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy is a solid-state technique that provides information about the oxidation state, coordination number, and local symmetry of the tin atom. The two key parameters are the isomer shift (IS) and the quadrupole splitting (QS).

Isomer Shift (IS): The IS value is related to the s-electron density at the tin nucleus. For organotin(IV) compounds, the IS values typically fall within a specific range. Changes in the coordination number can influence the IS, although the effect is often less pronounced than that on the QS. srce.hrrsc.orgrsc.org

Quadrupole Splitting (QS): The QS value arises from the interaction of the nuclear quadrupole moment of the ¹¹⁹Sn nucleus with the electric field gradient (EFG) at the nucleus. A non-zero QS value indicates a deviation from cubic symmetry around the tin atom. The magnitude of the QS is a sensitive probe of the geometry of the coordination sphere. For instance, a four-coordinate tetrahedral R₃SnX compound would have a significant QS, while a five-coordinate trigonal bipyramidal adduct would also show a distinct QS value. The ratio of QS to IS has been used to infer the coordination number of the tin atom. cdnsciencepub.comresearchgate.netresearchgate.net For adducts of this compound, the QS value would be expected to change significantly upon coordination, reflecting the altered geometry around the tin centers.

A hypothetical data table for the spectroscopic characterization of this compound and a generic Lewis base adduct is presented below, based on typical values for related organotin carboxylates.

| Compound | Spectroscopic Technique | Key Parameter | Observed Value (Hypothetical) | Interpretation |

| This compound | IR | Δν (cm⁻¹) | ~150 | Monomeric/Polymeric with bridging carboxylates |

| ¹¹⁹Sn NMR | δ (ppm) | +120 | Four-coordinate tin | |

| ¹¹⁹Sn Mössbauer | QS (mm s⁻¹) | 2.50 | Distorted tetrahedral geometry | |

| Adduct with Lewis Base | IR | Δν (cm⁻¹) | <150 | Chelating or bridging carboxylate |

| ¹¹⁹Sn NMR | δ (ppm) | -80 | Five-coordinate tin | |

| ¹¹⁹Sn Mössbauer | QS (mm s⁻¹) | 3.50 | Trigonal bipyramidal geometry |

Analysis of Bonding Characteristics in Coordination Adducts

The formation of coordination adducts with this compound involves the interaction of the Lewis acidic tin centers with donor atoms from the incoming ligand. This interaction leads to a re-organization of the bonding around the tin atom, resulting in hypervalent species with coordination numbers greater than four. wikipedia.orgresearchgate.net

In the absence of coordinating ligands, this compound can exist as a monomer with four-coordinate tin atoms, particularly in non-polar solvents. However, the carboxylate groups possess the ability to bridge between tin atoms, leading to the formation of oligomeric or polymeric structures in the solid state. nih.govresearchgate.net In these structures, the tin atoms are typically five-coordinate with a trigonal bipyramidal geometry, where the three butyl groups occupy the equatorial positions and the oxygen atoms from the bridging carboxylate groups occupy the axial positions.

Upon reaction with a Lewis base, such as pyridine (B92270) or a phosphine, the coordination number of the tin atom increases. If the incoming ligand is a strong donor, it can displace the weakly coordinating intramolecular or intermolecular carboxylate oxygen, leading to the formation of a five- or six-coordinate monomeric adduct. The geometry of these adducts is typically trigonal bipyramidal for five-coordination and octahedral for six-coordination. lupinepublishers.com

The strength of the Sn-O bonds in the carboxylate moiety is influenced by the coordination environment. In adducts where the carboxylate acts as a bidentate chelating ligand, the two Sn-O bonds may be asymmetric. nih.gov The bonding in these hypervalent tin compounds can be described by the three-center-four-electron (3c-4e) bond model for the linear L-Sn-L' arrangement in a trigonal bipyramidal geometry.

Computational studies on related organotin carboxylates have provided further insights into the nature of the bonding in these adducts. These studies can help to rationalize the observed geometries and spectroscopic data. The interplay between the steric bulk of the tributyl groups and the electronic properties of the fumarate backbone and the incoming Lewis base ultimately determines the structure and stability of the resulting coordination adducts. acs.org

A summary of potential bonding characteristics in this compound and its adducts is provided in the table below.

| Compound Type | Coordination Number at Sn | Geometry | Carboxylate Coordination | Bonding Description |

| Monomeric this compound | 4 | Tetrahedral | Monodentate | Covalent Sn-C and Sn-O bonds |

| Polymeric this compound | 5 | Trigonal Bipyramidal | Bridging Bidentate | Hypervalent Sn center, 3c-4e axial bonds |

| Monomeric Adduct with Monodentate Ligand | 5 | Trigonal Bipyramidal | Monodentate/Bidentate | Lewis acid-base interaction, hypervalent Sn |

| Monomeric Adduct with Bidentate Ligand | 6 | Octahedral | Bidentate | Lewis acid-base interaction, hypervalent Sn |

Catalytic Applications and Mechanistic Studies

Organotin Catalysis in Organic Synthesis

Organotin compounds are valuable reagents and precursors in a multitude of organic transformations. Their applications often hinge on the transfer of an organic group from tin to another metal in a catalytic cycle.

In many reactions, Bis(tributylstannyl)fumarate does not act as the catalyst itself but rather as a precursor to a catalytically relevant species. Its primary role is often observed in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. In this context, it serves as the source of the tributylstannyl moiety, which participates in the transmetalation step of the catalytic cycle. gelest.com The compound is a stable source for the organotin reactant, which can be handled and stored before being introduced into the catalytic system. mdpi.com

The most prominent catalytic pathway involving tributylstannyl compounds is the Stille cross-coupling reaction. This reaction forms a new carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. gelest.com The generally accepted mechanism proceeds through a catalytic cycle involving several key steps:

Oxidative Addition : A palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.

Transmetalation : The organotin compound (R²-SnBu₃), such as this compound, transfers one of its organic groups to the palladium(II) complex, displacing the halide and forming a new palladium-carbon bond. This step regenerates the tin halide.

Reductive Elimination : The palladium(II) intermediate eliminates the final coupled product (R¹-R²), regenerating the active palladium(0) catalyst, which can then re-enter the cycle.

This catalytic cycle is highly efficient for creating C-C bonds, which are fundamental in the synthesis of complex organic molecules. gelest.com

Table 1: Key Steps in the Stille Catalytic Cycle

| Step | Description | Reactants | Products |

|---|---|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile. | Pd(0) complex, R¹-X | R¹-Pd(II)-X complex |

| Transmetalation | The organostannane transfers an organic group to the palladium complex. | R¹-Pd(II)-X complex, R²-SnBu₃ | R¹-Pd(II)-R² complex, X-SnBu₃ |

| Reductive Elimination | The two organic groups are eliminated from the palladium complex to form the final product and regenerate the catalyst. | R¹-Pd(II)-R² complex | R¹-R², Pd(0) complex |

Role of this compound as a Catalyst Precursor

Poly(propylene fumarate) Polymerization Catalysis

Poly(propylene fumarate) (PPF) is a biodegradable and biocompatible polyester (B1180765) widely explored for biomedical applications, such as in tissue engineering scaffolds. mdpi.commdpi.com Its synthesis is a critical step that dictates the final properties of the material.

While various organotin compounds are known catalysts for esterification and polycondensation reactions, the specific use of this compound as a catalyst for PPF polymerization is not widely documented in scientific literature. gelest.comgoogle.com The synthesis of PPF is typically achieved through other catalytic systems. nih.gov

The synthesis of PPF is most commonly achieved via a two-step polycondensation (transesterification) process or through ring-opening polymerization followed by isomerization. mdpi.comuakron.edu

Two-Step Transesterification : This is the traditional and widely used method. mdpi.comresearchgate.net

Initiation (Step 1) : Diethyl fumarate (B1241708) is reacted with an excess of propylene (B89431) glycol, typically using a catalyst like zinc chloride (ZnCl₂). mdpi.com This step produces a bis(hydroxypropyl) fumarate intermediate and ethanol, which is removed as a distillate. mdpi.comnih.gov

Propagation (Step 2) : The bis(hydroxypropyl) fumarate intermediate undergoes transesterification under reduced pressure and increased temperature. mdpi.com The alkoxy group of one intermediate molecule is replaced by an alcohol from another, propagating the polymer chain and releasing propylene glycol as a byproduct. mdpi.com

Ring-Opening Polymerization : A more recent method involves the ring-opening copolymerization of maleic anhydride (B1165640) and propylene oxide, often using magnesium-based catalysts, to yield poly(propylene maleate) (PPM). uakron.edu

Initiation : The polymerization is initiated by an alcohol in the presence of the catalyst.

Propagation : The monomers add to the growing polymer chain via a chain-growth mechanism. uakron.edu

Isomerization : The resulting PPM, which has cis-double bonds, is then isomerized to PPF, which contains the desired trans-double bonds, using a reagent like diethylamine. uakron.edu

The structure and nature of the catalyst have a profound impact on the resulting polymer's architecture, including its molecular weight, polydispersity, and microstructure. mdpi.com

Lewis Acidity : In polycondensation and ring-opening polymerizations, the Lewis acidity of the metal catalyst (e.g., Ti, Sn, Zn) is crucial. gelest.commdpi.com A more Lewis acidic catalyst can coordinate more effectively to the carbonyl oxygen of the ester or monomer, activating it for nucleophilic attack and thus increasing the polymerization rate.

Catalyst Type : The choice between different catalysts, such as traditional transesterification catalysts (e.g., antimony trioxide) and ring-opening polymerization catalysts (e.g., magnesium complexes), leads to different polymerization pathways (step-growth vs. chain-growth), which in turn yields polymers with significantly different characteristics. uakron.edu Chain-growth mechanisms tend to offer better control over molecular weight and lower polydispersity. uakron.edu

Table 2: Comparison of Common Poly(propylene fumarate) Synthesis Methods

| Feature | Two-Step Transesterification | Ring-Opening Polymerization + Isomerization |

|---|---|---|

| Monomers | Diethyl fumarate, Propylene glycol mdpi.com | Maleic anhydride, Propylene oxide uakron.edu |

| Typical Catalysts | ZnCl₂, p-toluene sulfonic acid, Antimony trioxide mdpi.commdpi.com | Magnesium-based catalysts (e.g., Mg(OEt)₂) uakron.edu |

| Mechanism | Step-growth (Polycondensation) uakron.edu | Chain-growth (Ring-Opening) uakron.edu |

| Key Intermediate | Bis(hydroxypropyl) fumarate mdpi.com | Poly(propylene maleate) uakron.edu |

| Control over Polymer | Lower control over molecular weight, higher polydispersity | Higher control over molecular weight, lower polydispersity uakron.edu |

Initiation and Propagation Mechanisms in Fumarate Polymerization

Homogeneous and Heterogeneous Catalytic Systems

Catalysis can be classified based on the phase of the catalyst relative to the reactants.

Homogeneous Catalysis : In this system, the catalyst and the reactants exist in the same phase, typically in a liquid solution. google.com This allows for high catalyst activity and selectivity due to the easy access of reactants to the catalytic sites at a molecular level. The use of soluble compounds like this compound as a precursor in Stille coupling reactions is a prime example of homogeneous catalysis. gelest.com Similarly, many organotin-catalyzed reactions, such as the formation of polyurethanes, occur in a single phase. nih.gov A major drawback is the often-difficult separation of the catalyst from the product mixture.

Heterogeneous Catalysis : Here, the catalyst is in a different phase from the reactants. google.com A common example involves a solid catalyst with liquid or gaseous reactants. google.com The main advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, which allows for catalyst recycling and simplifies product purification. researchgate.net Organometallic complexes can be immobilized on solid supports, such as polymers or inorganic oxides like silica (B1680970), to convert a homogeneous catalyst into a heterogeneous one. mdpi.com For instance, organotin-oxometalate polymers have been synthesized that function as recyclable, heterogeneous catalysts for various organic transformations, demonstrating that organotin species can be integrated into solid-state systems. researchgate.net

Design Principles for Immobilized Organotin Catalysts

The choice of support material is a fundamental aspect of catalyst immobilization. Common supports include inorganic materials like silica and polymers. beilstein-journals.orgscielo.br The surface area, pore size, and morphology of the support significantly influence the catalytic performance of the immobilized species. beilstein-journals.org For a molecule like this compound, a support with a high surface area and appropriate porosity would be desirable to maximize the accessibility of the catalytic tin centers.

The method of attachment to the support is another key design parameter. These methods can be broadly categorized into covalent bonding, non-covalent interactions (physisorption), ionic bonding, and encapsulation. beilstein-journals.org

Covalent Bonding: This approach involves the formation of a strong chemical bond between the catalyst and the support, which minimizes leaching. beilstein-journals.org For this compound, the fumarate linker could potentially be functionalized to form a covalent bond with a modified support surface. For instance, the double bond in the fumarate could be a site for grafting onto a polymer support.

Non-covalent Adsorption: This is a simpler method where the catalyst is adsorbed onto the support surface through weaker forces like van der Waals interactions or hydrogen bonding. beilstein-journals.org While easier to implement, this method carries a higher risk of the catalyst leaching into the reaction medium. beilstein-journals.org

Encapsulation: This technique involves physically trapping the catalyst within the pores of the support material. beilstein-journals.org This method can be effective in preventing leaching, but it is crucial that the pore openings are smaller than the catalyst molecule while still allowing reactants and products to diffuse. beilstein-journals.org

The nature of the spacer or linker between the catalytic site and the support surface can also impact catalytic activity. scielo.br In the case of this compound, the fumarate group itself acts as a linker. The rigidity and electronic properties of this linker can influence the accessibility and reactivity of the tin centers.

A study on anchoring organotin methoxides on silica demonstrated two strategies: direct anchoring on silica and anchoring on thiol-functionalized silica. scielo.br The results indicated that the method of immobilization affects the catalytic efficiency. scielo.br Such principles would be directly applicable to the design of immobilized catalysts based on this compound.

Table 1: Hypothetical Immobilization Strategies for this compound and Their Potential Characteristics

| Immobilization Strategy | Support Material | Linkage Type | Potential Advantages | Potential Disadvantages |

| Direct Anchoring | Silica (SiO₂) | Covalent (Si-O-Sn) | High stability, low leaching | Potential for complex synthesis |

| Polymer Grafting | Polystyrene | Covalent (C-C) | Tunable polymer properties | Possible steric hindrance |

| Physisorption | Activated Carbon | Non-covalent | Simple preparation | High risk of catalyst leaching |

| Encapsulation | Mesoporous Silica | Physical | Good catalyst protection | Mass transfer limitations |

Comparative Analysis of Catalytic Efficiency Across Different Phases

The catalytic efficiency of a catalyst can vary significantly between its homogeneous (dissolved in the reaction medium) and heterogeneous (immobilized on a solid support) phases. This difference is a crucial consideration in catalyst design and process optimization.

Homogeneous Catalysis:

In a homogeneous phase, catalysts like this compound would be fully solvated and accessible to the reactants. This generally leads to higher catalytic activity and selectivity because there are no mass transfer limitations. reddit.comnih.gov The active sites are readily available, and the reaction can proceed at a faster rate. However, the major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the products and unreacted starting materials, which can lead to product contamination and catalyst loss. nih.govrsc.org

Heterogeneous Catalysis:

When immobilized on a solid support, a heterogeneous catalyst offers significant advantages in terms of separation and reusability. nih.govrsc.org The catalyst can be easily recovered by filtration or centrifugation, which simplifies the work-up process and reduces waste. This also allows for the use of the catalyst in continuous flow reactors. However, the catalytic efficiency of a heterogeneous catalyst is often lower than its homogeneous counterpart. scielo.brreddit.com This reduction in activity is typically attributed to:

Mass Transfer Limitations: Reactants must diffuse from the bulk solution to the surface of the support and into the pores to reach the active sites. reddit.com This diffusion process can be slow and become the rate-limiting step of the reaction.

Reduced Accessibility of Active Sites: Some catalytic sites may be located within deep pores or may be sterically hindered by the support matrix, making them less accessible to the reactants.

Changes in the Catalyst's Electronic or Steric Properties: The interaction with the support can alter the electronic environment and conformation of the catalytic species, which may affect its reactivity.

A study comparing the catalytic performance of homogeneous organotin methoxides with their silica-immobilized counterparts in a transesterification reaction found that the homogeneous systems were more active. scielo.br The order of reactivity was determined to be higher for the homogeneous catalysts. scielo.br This is a common observation when comparing the two phases. reddit.comrsc.org

Table 2: Comparative Analysis of Homogeneous vs. Heterogeneous Catalysis for a Hypothetical Reaction Catalyzed by this compound

| Parameter | Homogeneous Phase | Heterogeneous Phase |

| Catalyst State | Dissolved in reaction medium | Immobilized on a solid support |

| Catalytic Activity | Generally higher | Often lower due to diffusion limits |

| Selectivity | Potentially higher | May be altered by support interactions |

| Catalyst Separation | Difficult (e.g., distillation, extraction) | Easy (e.g., filtration) |

| Catalyst Reusability | Limited | High |

| Product Purity | Risk of catalyst contamination | Higher purity |

| Process Type | Batch | Batch or Continuous Flow |

Polymer Science and Materials Applications

Incorporation into Polymer Networks and Composites

The bifunctional nature of bis(tributylstannyl)fumarate, arising from the central fumarate (B1241708) unit, makes it a candidate for incorporation into various polymer structures, either as a crosslinking agent or as a monomeric unit in the main polymer chain.

The carbon-carbon double bond within the fumarate moiety of this compound can participate in free-radical polymerization. This allows it to act as a crosslinking agent for various polymer systems. When introduced into a polymerizing mixture, the fumarate group can react with growing polymer chains, creating covalent bonds that link different chains together. This process transforms a collection of linear or branched polymers into a three-dimensional network.

The crosslinking density, which significantly influences the final properties of the polymer, can be controlled by the concentration of this compound added to the system. The bulky tributylstannyl groups attached to the fumarate ester can influence the crosslinking efficiency and the resulting network structure due to steric hindrance.

In the context of polyester (B1180765) resins, such as those based on poly(propylene fumarate) (PPF), the introduction of a fumarate-containing crosslinker is a common strategy to create thermoset materials. mdpi.com While research on this compound specifically as a crosslinker is not extensively detailed, the principle is analogous to the use of other fumarate esters in creating crosslinked networks. The presence of the organotin groups would be expected to impart additional functionalities to the resulting material.

This compound can also be envisioned as a monomer in condensation polymerization reactions. For instance, it can be reacted with diols to form polyesters with organotin moieties as part of the repeating unit. The synthesis of organotin polymers through the reaction of organotin halides or oxides with dicarboxylic acids or their derivatives is a known method. oatext.com

A study detailed the synthesis of several organotin(IV) polynuclear coordination compounds using fumarate anions as spacers. One of the compounds synthesized was formulated as ³∞[(Bu₃Sn)₂(μ₂-fumarate)], which corresponds to this compound. This research confirmed the ability of the fumarate unit to bridge two tributyltin groups, forming a basis for a polymeric chain. cabidigitallibrary.org

Another approach involves the copolymerization of this compound with other vinyl monomers. Research by Zubow et al. investigated copolymers of styrene (B11656) with bis(tri-n-butyltin)fumarate. tsijournals.com This indicates that the double bond of the fumarate is sufficiently reactive to participate in radical copolymerization, leading to a polymer backbone that incorporates the organotin fumarate unit.

The general reaction for the synthesis of organotin polyesters can be represented as:

n R₂SnX₂ + n HOOC-R'-COOH → [-Sn(R₂)OOC-R'-COO-]n + 2n HX

While this represents a reaction with a diorganotin dihalide, a similar principle could apply to the transesterification of this compound with diols.

Fumarate as a Crosslinking Agent in Polymer Synthesis

Advanced Polymer Architectures

The incorporation of this compound into polymer chains allows for the engineering of advanced architectures with specific properties and applications.

The properties of polymers containing this compound are influenced by both the fumarate linkage and the pendant tributyltin groups. The rigid nature of the fumarate double bond can increase the stiffness and thermal stability of the polymer backbone compared to more flexible aliphatic linkers.

The large tributyltin groups act as bulky side chains, which can increase the free volume of the polymer and affect its glass transition temperature (Tg). Furthermore, the presence of tin atoms can enhance the polymer's resistance to thermal degradation and provide biocidal properties. Organotin compounds are known to be effective heat and light stabilizers, particularly for PVC. nih.gov

The properties of such polymers can be tailored by copolymerizing this compound with other monomers. For example, copolymerization with a hydrophilic monomer could lead to amphiphilic polymers with interesting self-assembly properties.

Polymers incorporating this compound are being explored for a range of specialty applications, primarily leveraging the properties imparted by the organotin component. These applications include:

Antifouling Coatings: Tributyltin compounds have historically been used as potent biocides in marine antifouling paints. Incorporating this compound into a polymer binder for a coating could provide a controlled release of the active organotin species, preventing the settlement of marine organisms on submerged surfaces.

Fungicides and Bactericides: The biocidal activity of tributyltin compounds also extends to fungi and bacteria. Polymers containing this compound could be used in applications requiring resistance to microbial growth, such as in certain textiles or construction materials.

Polymer Stabilizers: Organotin compounds are effective stabilizers for polymers like PVC, preventing their degradation upon exposure to heat and UV light. nih.gov this compound could potentially be used as a stabilizing additive that can be copolymerized into the main polymer structure.

Catalysts: Some organotin compounds are used as catalysts in the production of polyurethanes and other polymers. roadmaptozero.com While not a primary application of this compound, the tin centers could exhibit catalytic activity in certain reactions.

Engineering of Polymer Properties through Fumarate Linkages

Degradation Mechanisms of Fumarate-Based Polymers (Chemical Aspects)

The degradation of polymers containing this compound is a critical aspect, especially concerning their environmental fate and the potential release of organotin compounds. The primary degradation pathways are expected to be hydrolysis of the ester linkages and cleavage of the tin-carbon bonds.

Solid organotin polymers are generally stable in air at room temperature. nih.gov However, their stability can be influenced by environmental factors such as moisture, pH, and UV radiation. Organotin polymers tend to show greater stability in acidic conditions compared to basic conditions. nih.gov

Hydrolytic Degradation: The ester linkages in the polymer backbone, formed from the fumarate moiety, are susceptible to hydrolysis. This reaction breaks the polymer chain, leading to a reduction in molecular weight and the release of fumaric acid and a tributyltin-containing species. The rate of hydrolysis is dependent on pH, with both acidic and basic conditions potentially accelerating the process.

Cleavage of Tin-Carbon Bonds: The degradation of organotin compounds in the environment often involves the sequential cleavage of the tin-carbon bonds. cdc.gov This process can be initiated by UV radiation (photodegradation) or by biological and chemical means. For this compound, this would lead to the formation of dibutyltin (B87310), monobutyltin (B1198712), and eventually inorganic tin compounds, with a corresponding release of butane. The degradation of the tributyltin moiety is a key factor in reducing its toxicity.

Hydrolytic Stability of Ester Bonds in Polymeric Systems

The stability of ester bonds against hydrolysis is a critical factor in the performance and longevity of polymeric materials, particularly in applications where they are exposed to aqueous or humid environments. In the context of organotin polymers, such as those derived from this compound, the hydrolytic stability of the ester linkages plays a significant role in the material's degradation profile and the potential release of its constituent components.

In organotin-containing polymers, the stability of the ligand-tin bonds is also a key consideration. Research suggests that for certain biological applications, such as antitumor agents, active tin compounds possess relatively stable ligand-tin bonds with low hydrolytic decomposition. mdpi.com The stability of these bonds can be influenced by the nature of the ligands themselves. mdpi.com

Furthermore, the presence of water can lead to the hydrolysis of organotin compounds, resulting in the formation of larger clusters that can agglomerate and precipitate out of solution. google.com This process is generally undesirable as it can lead to defects in materials. google.com To counteract this, stabilization compounds can be introduced to coordinate with the tin atoms and hinder hydrolysis. google.com

The table below summarizes the influence of various factors on the hydrolytic stability of ester-containing polymers.

Table 1: Factors Influencing Hydrolytic Stability of Ester Bonds in Polymeric Systems

| Factor | Influence on Hydrolytic Stability | Research Findings |

| Polymer Molecular Weight | Lower molecular weight generally leads to faster degradation. nih.gov | In poly(propylene fumarate) scaffolds, a lower molecular weight resulted in a more rapid loss of mass and structural integrity. nih.gov |

| Polymer Architecture | The structure of the polymer (e.g., linear, branched, crosslinked) affects its susceptibility to hydrolysis. fiveable.me | The architecture of poly(propylene fumarate) scaffolds was observed to influence their degradation over time. nih.gov |

| Crosslinking | The type and density of crosslinking agents can alter the degradation profile. nih.gov | In oligo[poly(ethylene glycol) fumarate] hydrogels, the amount of cross-linker incorporated can be used to tune the degradation rate. uwo.ca |

| Additives/Stabilizers | Stabilization compounds can coordinate with metal centers (e.g., tin) to hinder hydrolysis. google.com | The presence of suitable stabilization compounds can prevent the polymerization and precipitation of organotin species in solution. google.com |

| Environmental pH | Organotin polymers have shown greater stability in acidic conditions compared to basic conditions. mdpi.com | The slightly basic nature of blood might encourage some degradation of certain organotin polymer chains. mdpi.com |

Factors Influencing Polymer Degradation Pathways

The degradation of polymers is a complex process influenced by a multitude of factors that can dictate the pathway and rate of material breakdown. For organotin polymers, including those incorporating this compound, understanding these factors is essential for predicting their environmental fate and designing materials with desired lifespans.

Degradation can proceed through various mechanisms, including photodegradation (due to UV light), thermal degradation, mechanical degradation, and chemical degradation. fiveable.me The cleavage of the tin-carbon bond is a key step in the degradation of organotin compounds and can be initiated by UV irradiation or biological and chemical processes. cdc.gov Hydrolysis of the tin-carbon bond, however, is not considered a significant environmental degradation pathway under normal conditions. cdc.gov

Several key factors influence the degradation pathways of polymers:

Polymer Structure: The fundamental chemical composition and architecture of the polymer chain are primary determinants of its stability. fiveable.me The strength of the bonds within the polymer backbone, such as the carbon-tin bond, is a critical factor. lupinepublishers.com The increased length of the carbon-tin bond compared to carbon-carbon or carbon-silicon bonds contributes to the lower thermal stability of organotin alkyls. lupinepublishers.com

Environmental Conditions: External factors play a significant role in polymer degradation. These include:

Temperature: Elevated temperatures can accelerate degradation by providing the energy needed to break chemical bonds. fiveable.me While the tin-carbon bond is stable at temperatures over 200°C, thermal degradation can still occur. researchgate.net

UV Radiation: Exposure to UV light can provide the energy to initiate photodegradation, leading to bond cleavage. fiveable.mecdc.gov

pH: The acidity or basicity of the surrounding environment can influence degradation rates. researchgate.net Organotin polymers have demonstrated greater stability in acidic environments compared to basic ones. mdpi.com

Presence of Water and Oxygen: Hydrolysis and oxidation are common degradation pathways. google.com The availability of low-lying d-orbitals on tin makes organotin polymers susceptible to attack by oxygen, leading to oxidative degradation. mdpi.com

Biotic Factors: The presence of microorganisms can significantly impact degradation. researchgate.net Bacteria, algae, and fungi can metabolize organotin compounds, leading to their breakdown. cdc.govresearchgate.net The bioavailability of the compound is a key factor in the efficiency of this biodegradation. researchgate.net

Additives: The inclusion of stabilizers can alter degradation pathways. For example, organotin compounds are used as heat and light stabilizers in PVC to prevent degradation. mdpi.comlupinepublishers.com

The following table details various factors that influence the degradation pathways of polymers, with a focus on organotin-containing systems.

Table 2: Factors Influencing Polymer Degradation Pathways

| Factor | Description | Impact on Degradation Pathway |

| Polymer Structure | The chemical makeup and architecture of the polymer. fiveable.me | The length and strength of bonds, such as the C-Sn bond, affect thermal stability and reactivity. lupinepublishers.com |

| Molecular Weight | The mass of the polymer chains. fiveable.me | Higher molecular weight polymers generally exhibit greater resistance to degradation. fiveable.me |

| Crystallinity | The degree of structural order within the polymer. fiveable.me | Higher crystallinity can enhance stability by reducing permeability and reactivity. fiveable.me |

| Temperature | The ambient thermal energy. fiveable.me | Accelerates degradation by increasing molecular motion and facilitating bond breakage. fiveable.me |

| UV Radiation | Exposure to ultraviolet light. fiveable.me | Can directly break chemical bonds, leading to photodegradation. cdc.gov |

| Chemical Environment | The presence of acids, bases, solvents, and oxygen. fiveable.me | Can lead to chemical reactions that cleave polymer chains or alter their structure. mdpi.comfiveable.me |

| Biological Activity | The presence of microorganisms like bacteria and fungi. researchgate.net | Can lead to biodegradation through enzymatic processes. cdc.govresearchgate.net |

Theoretical and Computational Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of systems in condensed phases.

The tributyltin groups in Bis(tributylstannyl)fumarate have significant conformational flexibility due to the rotation around the Sn-C and C-C bonds. MD simulations could be used to explore the conformational landscape of the molecule, identifying the most populated conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and biological properties.

In a liquid or solid state, or when interacting with a biological system, the intermolecular forces involving this compound are critical. MD simulations could be used to model:

Interactions with Solvents: Understanding how the molecule behaves in different solvents.

Aggregation Behavior: Investigating the tendency of this compound molecules to self-assemble or aggregate.

Interactions with Surfaces: Simulating the interaction of the molecule with surfaces, which is particularly relevant to its application as an antifouling agent.

Currently, there are no published MD simulation studies specifically focused on this compound.

Conformational Analysis of this compound

Computational Modeling of Reaction Mechanisms

Computational modeling can be a powerful tool to elucidate the detailed steps of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve modeling its synthesis, degradation pathways, or its mechanism of action as an antifouling agent. For instance, understanding the mechanism of hydrolysis of the ester and tin-carbon bonds is crucial for predicting its environmental fate and persistence. However, specific computational studies on the reaction mechanisms of this compound have not been reported.

Transition State Analysis in Organotin-Mediated Reactions

The analysis of transition states is fundamental to understanding reaction mechanisms, rates, and stereochemical outcomes. For reactions involving organotin reagents, such as the Stille coupling or Diels-Alder reactions where organotin-substituted dienophiles might be used, computational modeling can elucidate the structure and energy of the transition states.

Key parameters that are typically analyzed in the transition states of such reactions include:

Bond lengths: The lengths of the forming and breaking bonds provide information on the synchronicity of the reaction.

Angles and Dihedral Angles: These determine the geometry of the transition state, such as whether it adopts a chair-like or boat-like conformation in cycloadditions.

Activation Energy Barriers: The calculated energy difference between the reactants and the transition state is crucial for predicting reaction rates. rsc.org Lower activation barriers indicate faster reactions.

Machine learning is also emerging as a powerful tool for predicting transition state geometries, which can significantly reduce the computational cost associated with traditional quantum mechanical calculations. chemrxiv.org

The table below illustrates the kind of data that would be sought in a transition state analysis for a hypothetical reaction involving an organotin fumarate (B1241708).

| Transition State Property | Calculated Value (Example) | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | 25 kcal/mol | Predicts the feasibility and rate of the reaction. |

| Key Forming Bond Distance (C-C) | 2.1 Å | Indicates the proximity of the reacting carbon centers. |

| Dihedral Angle (O=C-C=C) | -175° | Defines the orientation of the fumarate plane relative to the diene. |

Prediction of Spectroscopic Signatures

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. Techniques like DFT can be used to calculate various spectroscopic parameters. utm.my For this compound, theoretical predictions would be particularly useful for assigning peaks in its NMR and IR spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the chemical shifts (δ) and coupling constants (J) for the various nuclei in the molecule (¹H, ¹³C, ¹¹⁹Sn). libretexts.org These calculations are typically performed by first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). Machine learning models are also being developed to predict NMR spectra for complex and dynamic molecules. nih.gov

Infrared (IR) Spectroscopy: The prediction of an IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. ethernet.edu.et This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies correspond to the various vibrational modes of the molecule, such as C=O stretching, C-H bending, and Sn-C stretching. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for a compound like this compound.

| Spectroscopic Parameter | Predicted Value (Hypothetical) | Experimental Range (Typical) |

|---|---|---|

| ¹H NMR (δ, ppm, -CH=) | ~6.5 - 7.0 | Similar to other fumarates |

| ¹³C NMR (δ, ppm, C=O) | ~165 - 170 | Characteristic for ester carbonyls |

| ¹¹⁹Sn NMR (δ, ppm) | ~-10 to +20 | Dependent on coordination and substituents |

| IR (ν, cm⁻¹, C=O stretch) | ~1700 - 1720 | Typical for α,β-unsaturated esters |

While specific computational studies on this compound are not widely documented, the theoretical frameworks for analyzing its reactivity and predicting its spectroscopic properties are well-established within computational and organometallic chemistry. researchgate.netmlsu.ac.in

Environmental Distribution and Chemical Transformation Pathways

Pathways of Chemical Degradation in Environmental Compartments

The degradation of Bis(tributylstannyl)fumarate, like other tributyltin (TBT) compounds, involves the sequential cleavage of the tin-carbon bonds, a process known as dealkylation or debutylation. ccme.cawiley.com This ultimately leads to the formation of less substituted and generally less toxic inorganic tin compounds. tandfonline.com The primary degradation pathway proceeds from tributyltin (TBT) to dibutyltin (B87310) (DBT), then to monobutyltin (B1198712) (MBT), and finally to inorganic tin. ccme.ca

Photolytic Decomposition: Sunlight can induce the photolytic decomposition of organotin compounds present in surface waters. tandfonline.comnih.gov This process involves the cleavage of the tin-carbon bond by ultraviolet (UV) irradiation. cdc.gov Photolysis is a significant degradation pathway in clear, sunlit surface waters, where its rate can exceed that of biodegradation. cdc.gov The half-life of TBT in surface water can range from a few days in summer to several weeks or months in winter, influenced by factors like light intensity, water clarity, and temperature. cdc.gov Studies have shown that photocatalysis using titanium dioxide (TiO₂) under UV light can achieve almost complete degradation of TBT in water within 30 minutes, demonstrating the potential of light-induced pathways. nih.gov

Hydrolytic Decomposition: Hydrolysis of the ester linkage in this compound is an initial transformation step. In aqueous environments, organotin compounds like tributyltin halides can hydrolyze to form tributyltin hydroxide (B78521) (TBT-OH). tandfonline.com This can then dehydrate to form bis(tributyltin) oxide (TBTO). tandfonline.com However, the cleavage of the tin-carbon bond itself by hydrolysis is generally not considered a significant environmental fate process under typical environmental pH conditions (pH 5-9). cdc.gov In this pH range, tributyltin species predominantly exist as neutral hydroxide compounds. cdc.gov The half-life for tributyltin halides and their initial degradation products in aqueous media has been estimated to be around 60 days. tandfonline.com

A study on the hydrolysis of dibutyltin maleate (B1232345) (DBTM), a structurally related organotin carboxylate, found that under simulated gastric conditions, it hydrolyzed to dibutyltin dichloride (DBTC) and the corresponding ligand, with a half-life of less than 0.5 hours. umweltbundesamt.at This suggests that the ester or carboxylate linkage in such compounds is susceptible to hydrolysis.

Biological degradation is a crucial pathway for the transformation of organotin compounds in the environment. nih.gov Various microorganisms, including bacteria, algae, and fungi, are capable of metabolizing tributyltin compounds through stepwise dealkylation. wiley.comcdc.gov This process involves the sequential removal of the butyl groups from the tin atom. nih.gov

Microbial activity is the primary driver of TBT degradation in environments rich in suspended solids and in sediments. cdc.gov The process is generally slower in sediments compared to the water column, with half-lives for TBT in sediment estimated to be between one to five years. wiley.com The degradation rates often follow the order of mono-substituted > di-substituted > tri-substituted organotin compounds. wiley.com Some studies have also noted that microorganisms in landfill environments can not only degrade but also methylate inorganic tin and methyltin compounds, depending on the tin concentration. diva-portal.org The degradation appears to occur via chelation by siderophores, which are metal-chelating ligands produced by microorganisms. nih.gov

Photolytic and Hydrolytic Decomposition Mechanisms

Speciation and Distribution in Environmental Matrices

The distribution of this compound in the environment is heavily influenced by its chemical properties, particularly its low water solubility and high affinity for particulate matter. ccme.ca

Organotin compounds, including TBT derivatives, exhibit a strong tendency to adsorb to sediments and soils. ccme.cacdc.gov This high affinity for aquatic sediments makes them a significant sink and long-term reservoir for these compounds. tandfonline.comruc.dk The adsorption process is influenced by soil and sediment properties such as pH and organic matter content. mdpi.com

The process can often be described by sorption isotherm models like the Freundlich-Langmuir model. researchgate.net Desorption studies are critical for understanding the potential for rerelease of these compounds into the water column, which determines their long-term bioavailability and mobility. mdpi.com The release of adsorbed organotins from sediments can be a long-term source of contamination even after the primary sources have been eliminated. ruc.dk

| Parameter | Finding | Reference |

| Adsorption Affinity | Organotins have a high affinity for aquatic sediments due to low aqueous solubility and low vapor pressure. | ccme.ca |

| Environmental Sink | Harbor sediments act as a major receptacle and storage compartment for organotins. | tandfonline.com |

| Controlling Factors | Soil pH and organic matter content are key factors regulating adsorption and desorption processes. | mdpi.com |

| Desorption | Not all adsorbed compounds are readily released; a portion can be strongly bound to soil/sediment surfaces. | mdpi.com |

Due to their low water solubility and strong adsorption to particulate matter, most commercially used organotins have low mobility in aquatic environments. ccme.ca Transport in aqueous systems is largely associated with the movement of suspended particles to which the compounds are adsorbed. cdc.gov Subsequent sedimentation is a key removal process from the water column. cdc.gov

In the water phase, triorganotins exist in equilibrium with various anions, such as chloride (Cl⁻) and hydroxide (OH⁻), depending on the water's ionic composition and pH. ruc.dk While direct transport in the dissolved phase is limited, the slow desorption from contaminated sediments can lead to persistent low-level concentrations in the water column.

Q & A

Q. What are the standard synthetic routes for preparing Bis(tributylstannyl)fumarate, and how can reaction conditions be optimized?

this compound is typically synthesized via transmetallation reactions between fumaric acid derivatives and tributyltin reagents. A common approach involves reacting fumaroyl chloride with tributyltin hydride under inert conditions (e.g., nitrogen atmosphere) at 0–25°C. Optimization may include: